(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

Chiral resolution Enantiomeric purity Medicinal chemistry

The compound (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS 1141893-10-8) is a chiral N-Boc-protected 3-ethylamino-piperidine derivative with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.34 g·mol⁻¹. Its IUPAC name is tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate, bearing a single (S)-configured stereocenter at the piperidine 3-position.

Molecular Formula C12H24N2O2
Molecular Weight 228.336
CAS No. 1141893-10-8
Cat. No. B2382828
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester
CAS1141893-10-8
Molecular FormulaC12H24N2O2
Molecular Weight228.336
Structural Identifiers
SMILESCCNC1CCCN(C1)C(=O)OC(C)(C)C
InChIInChI=1S/C12H24N2O2/c1-5-13-10-7-6-8-14(9-10)11(15)16-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1
InChIKeyAPWWQUZRVODKQP-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS 1141893-10-8): Chiral Building Block Procurement Guide


The compound (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS 1141893-10-8) is a chiral N-Boc-protected 3-ethylamino-piperidine derivative with molecular formula C₁₂H₂₄N₂O₂ and molecular weight 228.34 g·mol⁻¹ . Its IUPAC name is tert-butyl (3S)-3-(ethylamino)piperidine-1-carboxylate, bearing a single (S)-configured stereocenter at the piperidine 3-position . This compound serves exclusively as a protected chiral amine intermediate for downstream medicinal chemistry applications, with the Boc group enabling orthogonal deprotection and the secondary ethylamino side chain providing a site for further N‑functionalization . The compound is available from specialist chemical suppliers at purities of ≥95–97% .

Why (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester Cannot Be Interchanged with Close Analogs


In-class piperidine Boc-intermediates share the empirical formula C₁₂H₂₄N₂O₂ and a nominal molecular weight of 228.33, yet critical structural variables—stereochemistry at C‑3, the position of the ethylamino substituent, and the nature of the N-alkyl group—determine the three-dimensional pharmacophore presented after Boc deprotection . Chiral inversion from (S) to (R) produces a distinct diastereomeric relationship upon coupling to a chiral target, fundamentally altering biological recognition . Similarly, the 3‑ethylamino versus 4‑ethylamino regioisomer presents the basic nitrogen at a different vector angle and distance from the piperidine ring centroid, which class‑level SAR studies have shown governs selectivity between sigma‑1, sigma‑2, and dopamine D₂ receptors [1]. Using the wrong enantiomer, regioisomer, or N‑alkyl analog in a multistep synthesis therefore cannot be corrected downstream and leads to invalid structure–activity conclusions.

Quantitative Differentiation Evidence for (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS 1141893-10-8)


Enantiomeric Identity: (S) vs. (R) Configuration Produces Distinct InChI Key and MDL Number

The (S)-enantiomer (target compound, CAS 1141893-10-8) and the (R)-enantiomer (CAS 1163285-65-1) are structurally distinguished at the stereocenter by their InChI Keys: APWWQUZRVODKQP-JTQLQIEISA-N for the (S)-form versus APWWQUZRVODKQP-SNVBAGLBSA-N for the (R)-form, and by unique MDL Numbers MFCD21097962 versus MFCD19381664 respectively . The (R)-enantiomer is explicitly associated with patent families covering bicyclic heterocyclic derivatives (JP-2011026301-A, AU-2008339351-A1, EP-2243779-A1), while no equivalent patent linkage has been identified for the (S)-enantiomer . This differential patent provenance means that the (S)-enantiomer is the appropriate choice for research programs operating outside the scope of those specific (R)-form patent claims .

Chiral resolution Enantiomeric purity Medicinal chemistry

Substitution Pattern: 3-Ethylamino vs. 4-Ethylamino Regioisomer Produces Different Pharmacophoric Vector

The target compound bears the ethylamino substituent at the piperidine 3-position, whereas the regioisomer 1-Boc-4-ethylaminopiperidine (CAS 264905-39-7) places it at the 4-position . Class-level SAR literature on disubstituted piperidine sigma receptor ligands demonstrates that the position of the piperidine nitrogen substituent relative to the basic amine nitrogen governs selectivity between sigma‑1, sigma‑2, and dopamine D₂ receptors [1]. The 3-substituted scaffold places the ethylamino group in a different spatial orientation (equatorial/axial preference) compared with the 4-substituted analog, altering the dihedral angle between the two nitrogen atoms and consequently the pharmacophoric distance that determines receptor subtype recognition [1]. Predicted physicochemical properties differ as well: the 3‑isomer (racemic CAS 883546-56-3) is reported as a liquid, while the 4‑isomer (CAS 264905-39-7) has a predicted boiling point of 306.1±35.0 °C and density of 1.00±0.1 g·cm⁻³ .

Sigma receptor pharmacology Regioisomer selectivity Structure-activity relationship

N-Alkyl Substitution: Ethylamino vs. Primary Amino Analog Affects Lipophilicity and Downstream Reactivity

The target compound (S)-3-ethylamino derivative (C₁₂H₂₄N₂O₂, MW 228.34) differs from the primary amine analog (S)-3-amino-1-Boc-piperidine (C₁₀H₂₀N₂O₂, MW 200.28, CAS 625471-18-3) by the presence of an N‑ethyl group [1]. This structural difference translates into a measurable increase in lipophilicity: the (S)-3-amino analog has a calculated LogP of 0.7 [1], while the 3-ethylamino analog (racemate, CAS 883546-56-3) has a calculated XLogP3 of 1.6 , representing a ΔLogP of +0.9 log units. The higher LogP of the ethylamino compound increases organic solubility and alters chromatographic retention, which is critical for reaction workup and purification . The secondary amine in the target compound also exhibits different nucleophilicity and steric hindrance compared with the primary amine, enabling selective N‑alkylation or reductive amination at the ethylamino nitrogen without competing reaction at the Boc-protected piperidine nitrogen .

Lipophilicity LogP Intermediate reactivity

Sourcing Cost and Availability: (S)-Enantiomer Scarcity Relative to Racemic and 4-Substituted Analogs

The (S)-enantiomer (CAS 1141893-10-8) is offered by Fluorochem at £728.00 per 100 mg , translating to a unit cost of approximately £7,280 per gram. In contrast, the racemic 1‑Boc‑3‑ethylaminopiperidine (CAS 883546‑56‑3) is listed by CymitQuimica at €252.00 per gram , and the 4‑regioisomer 1‑Boc‑4‑ethylaminopiperidine (CAS 264905‑39‑7) is priced at approximately ¥142 per gram (≈£16) on ChemicalBook . This represents a >450‑fold cost premium for the single (S)-enantiomer over the 4‑regioisomer and a >25‑fold premium over the racemic 3‑ethylamino compound. The price differential reflects the additional synthetic steps required for chiral resolution or asymmetric synthesis, and the limited number of suppliers for the enantiopure (S)‑form (Fluorochem, Leyan, MolCore) compared with the widely available racemate and 4‑isomer .

Procurement cost Commercial availability Chiral premium

Optimal Application Scenarios for (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester (CAS 1141893-10-8)


Chiral Pool Intermediate for (S)-Configured Piperidine-Containing Drug Candidates

When a medicinal chemistry program requires the introduction of an (S)-configured 3-ethylamino-piperidine fragment into a lead compound, only the enantiopure (S)-enantiomer (CAS 1141893-10-8) provides the correct absolute stereochemistry. As established in Section 3 Evidence Item 1, the (R)-enantiomer carries a distinct InChI Key stereochemistry layer and is associated with specific patent families (JP-2011026301-A, AU-2008339351-A1) not applicable to (S)-configured drug candidates . Use of the racemate would require downstream chiral separation and waste ≥50% of material. The Boc protecting group enables orthogonal deprotection under mild acidic conditions (TFA or HCl/dioxane) to liberate the secondary amine for subsequent coupling .

Sigma-1 Receptor Ligand Optimization with Defined 3-Position Pharmacophore

Research on sigma receptor ligands has established that the position of the piperidine nitrogen substituent is a critical determinant of sigma‑1 vs. sigma‑2 vs. dopamine D₂ selectivity. As noted in Section 3 Evidence Item 2, Gilligan et al. (1994) demonstrated that the orientation and distance of the piperidine substituent from the basic nitrogen governs receptor subtype recognition . The (S)-3-ethylamino-Boc-piperidine scaffold, after Boc deprotection and further functionalization, provides a 3‑substituted piperidine pharmacophore distinct from the 4‑substituted series; programs exploring structure–activity relationships around the 3‑position must therefore procure the 3‑ethylamino isomer specifically. The N‑ethyl group also provides a lipophilicity advantage (ΔLogP +0.9 vs. primary amine, per Section 3 Evidence Item 3) that may enhance CNS penetration of final compounds .

Enantioselective Synthesis Methodology Development and Continuous Flow Process Research

The (S)-3-ethylamino-Boc-piperidine scaffold can serve as a test substrate for developing enantioselective N-alkylation or reductive amination methodologies. While the continuous flow enzymatic synthesis of the simpler (S)-1-Boc-3-aminopiperidine has been demonstrated with 95% conversion within 10 minutes residence time using immobilized ω‑transaminase , the N‑ethyl secondary amine of the target compound presents a more sterically demanding substrate. Researchers developing new chiral resolution methods (e.g., diastereomeric salt formation with chiral acids, or chiral HPLC) can use the (S)-enantiomer as a reference standard for method validation, leveraging its well‑defined InChI Key and the availability of both enantiomers for establishing separation parameters .

Reference Standard for Chiral HPLC Method Development and Enantiomeric Excess Determination

With both (S)- and (R)-enantiomers commercially available and possessing distinct chromatographic identifiers (different InChI Keys and MDL numbers; see Section 3 Evidence Item 1), the (S)-enantiomer (CAS 1141893-10-8) serves as an essential reference standard for developing chiral HPLC or SFC methods to determine enantiomeric excess in reaction products . The availability of defined analytical identifiers—including the canonical SMILES string CCN[C@H]1CCCN(C(=O)OC(C)(C)C)C1 for the (S)-form—enables unambiguous method calibration . Quality control laboratories can spike known ratios of (S)- and (R)-enantiomers to establish limit of detection (LOD) and limit of quantification (LOQ) for enantiomeric impurity profiling in pharmaceutical intermediate release testing .

Quote Request

Request a Quote for (S)-3-Ethylamino-piperidine-1-carboxylic acid tert-butyl ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.